![molecular formula C13H16N2O5S B14198657 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid CAS No. 851680-45-0](/img/structure/B14198657.png)
3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid: is a synthetic organic compound with a molecular formula of C14H16N2O6S This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine-1-sulfonyl aniline intermediate. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product. Common reagents used in this synthesis include sulfonyl chlorides, aniline derivatives, and propanoic acid derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays and drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
- 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)phenyl]propanoic acid
- 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)benzyl]propanoic acid
- 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)cyclohexyl]propanoic acid
Comparison: Compared to similar compounds, 3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid is unique due to the presence of the anilino group, which enhances its reactivity and binding affinity to specific molecular targets. This makes it particularly valuable in applications where precise modulation of biological pathways is required.
Propriétés
Numéro CAS |
851680-45-0 |
|---|---|
Formule moléculaire |
C13H16N2O5S |
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
3-oxo-3-(2-pyrrolidin-1-ylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C13H16N2O5S/c16-12(9-13(17)18)14-10-5-1-2-6-11(10)21(19,20)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16)(H,17,18) |
Clé InChI |
JMWLCKJPHVXBHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2NC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


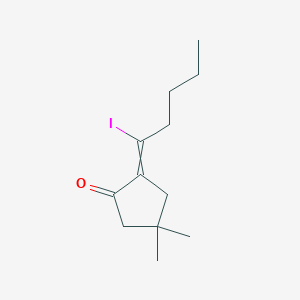
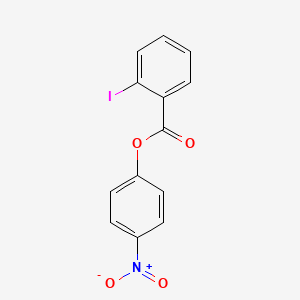

![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
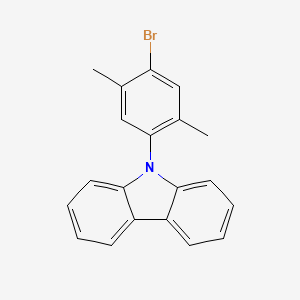
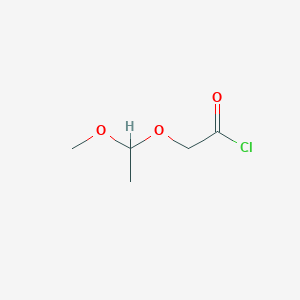
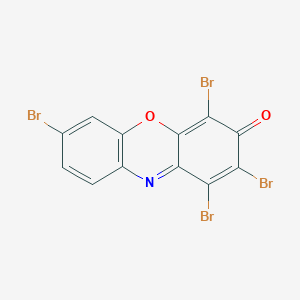
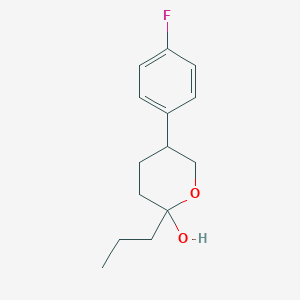
![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)
![4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14198643.png)
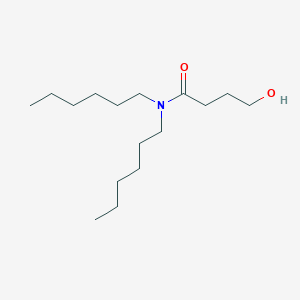
methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)
